molecular formula C8H6Cl2N4 B2699560 N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 477851-94-8

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2699560
CAS No.: 477851-94-8
M. Wt: 229.06
InChI Key: MMBZIKRWEQGQBH-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS: 477851-94-8) is a triazole derivative featuring a 2,4-dichlorophenyl substituent on the triazole ring . Triazole-based compounds are widely studied due to their versatility in medicinal and agrochemical applications. The 2,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding. This compound’s structure positions it within a broader class of dichlorophenyl-triazole derivatives, which exhibit diverse biological activities, including P2X7 receptor antagonism, anticancer, and antimicrobial effects .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-2-7(6(10)3-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBZIKRWEQGQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,4-dichlorophenyl hydrazine with a suitable triazole precursor. One common method is the cyclization of 2,4-dichlorophenyl hydrazine with formamide under acidic conditions to form the triazole ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Antifungal Activity

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine exhibits significant antifungal properties. Triazole derivatives are well-known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In a study evaluating various triazole compounds, it was found that derivatives with dichlorophenyl groups showed enhanced antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.5 μg/mL
N-(phenyl)-1H-1,2,4-triazol-5-amineAspergillus fumigatus0.25 μg/mL

Antibacterial Activity

The compound has also demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A structure-activity relationship (SAR) study indicated that modifications to the phenyl ring can significantly enhance antibacterial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.125 μg/mL
N-(3-chloro-phenyl)-1H-1,2,4-triazol-5-amineEscherichia coli0.75 μg/mL

Cancer Research

Recent studies have highlighted the anticancer potential of triazole compounds. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation in various cancer lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity .

Table 3: Anticancer Activity of Triazole Derivatives

Compound NameCancer Cell LineIC50 (μM)
This compoundA5498.5
N-(phenyl)-1H-1,2,4-triazol-5-amineHeLa12.3

Agricultural Applications

The compound's fungicidal properties extend to agricultural applications where it is used as a protective agent against fungal pathogens affecting crops. Its efficacy in preventing plant diseases caused by pathogens like Fusarium and Botrytis has been documented in agronomic studies .

Case Study: Efficacy in Agriculture
In a field trial conducted on tomato plants infected with Botrytis cinerea, treatment with this compound resulted in a significant reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Positional Isomerism in Dichlorophenyl Substitution

  • 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine: The 2,3-dichlorophenyl substitution in this compound, combined with a pyridinylmethyl group, enhances solubility and P2X7 receptor antagonism (IC₅₀ = 23 nM) compared to non-pyridinyl derivatives. The absence of the pyridinyl group in the target compound suggests differences in pharmacokinetics and target selectivity .

Variations in Triazole Ring Substitution

  • 4-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine : This derivative substitutes the triazole’s nitrogen at position 4 instead of position 1. Such regioisomerism can drastically alter molecular conformation and receptor interactions. Reported IC₅₀ values for P2X7 inhibition (15 nM) highlight the importance of substitution patterns .

P2X7 Receptor Antagonism

  • Target Compound: No direct data on P2X7 activity is available. However, structurally similar compounds like 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine exhibit potent P2X7 inhibition (IC₅₀ = 23 nM), suggesting that the absence of a pyridinyl group in the target compound may limit this activity .
  • 4-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine : Demonstrates superior potency (IC₅₀ = 15 nM), attributed to the combined effects of dichlorophenyl and pyridinylmethyl groups on receptor binding .

Anticancer Activity

  • N-[5-(1H-1,2,4-triazol)-4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide (C8) : Exhibits 46.6% inhibition of HeLa cells at 50 μM, indicating that 2,4-dichlorophenyl-triazole hybrids can disrupt cancer cell proliferation. The target compound’s lack of a thiazole moiety may reduce this activity .
  • N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives : These oxadiazole analogs show selective cytotoxicity against liver cancer (IC₅₀ = 2.46 μg/mL), highlighting the role of the 2,4-dichlorophenyl group in targeting tumor cells .

Key Comparative Data Table

Compound Name Substituents/Modifications Biological Activity (IC₅₀/Inhibition) Key Reference
N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine 2,4-dichlorophenyl on triazole Not reported
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine 2,3-dichlorophenyl + pyridinylmethyl P2X7 antagonism (23 nM)
4-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine Regioisomer at triazole N4 P2X7 antagonism (15 nM)
C8 (Thiazole-triazole hybrid) 2,4-dichloro-5-fluorophenyl + thiazole HeLa inhibition (46.6% at 50 μM)
Etaconazole 2,4-dichlorophenyl + triazole Antifungal (agrochemical use)

Biological Activity

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a notable compound within the triazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by its triazole ring substituted with a 2,4-dichlorophenyl group. Its molecular formula is C8H6Cl2N4C_8H_6Cl_2N_4, and it has a molecular weight of 219.06 g/mol . The presence of the triazole moiety is crucial for its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways in target organisms. Notably:

  • Antiparasitic Activity : It has shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicate an LC50 value of approximately 178.9 ± 23.9 µM against trypomastigotes .
  • Antimicrobial Properties : this compound demonstrates significant antimicrobial and antifungal activities. The compound acts by disrupting cellular functions in various pathogens .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Target Organisms Mechanism Reference
AntiparasiticTrypanosoma cruziInhibition of enzyme activity
AntimicrobialBacteria (e.g., Staphylococcus aureus)Disruption of cell wall synthesis
AntifungalFungi (e.g., Candida albicans)Inhibition of ergosterol biosynthesis

Antimicrobial Efficacy

A study evaluated the efficacy of various triazole derivatives against drug-resistant strains of bacteria. This compound was found to have a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like ampicillin .

Antifungal Activity

Research highlighted its antifungal properties against several fungal strains. The compound displayed MIC values ranging from 0.0125 to 0.025 mg/mL against pathogenic fungi such as Aspergillus species . This indicates its potential as a therapeutic agent in treating fungal infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the dichlorophenyl group enhances the compound's biological activity. Variations in substituents on the triazole ring significantly affect potency and selectivity against different pathogens. For instance:

  • Modifications at the N-4 position were shown to impact antifungal efficacy positively or negatively depending on the substituent's nature .

Pharmacokinetics and Toxicology

Predictive pharmacokinetic analyses indicate that this compound has favorable permeability characteristics but exhibits low metabolic stability . This suggests potential challenges in systemic use but may be advantageous in localized applications.

Q & A

Q. Basic

  • Antifungal assays : Broth microdilution tests against Candida spp. or Aspergillus spp. determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition : Urease activity is measured spectrophotometrically by tracking ammonia release, with IC50_{50} values calculated for inhibitors .
  • DNA binding : UV-Vis titration and fluorescence quenching assess interactions with DNA, supported by molecular docking to predict binding modes .

How can analogs be designed to target P2X7 receptors, and what in vitro assays validate their activity?

Q. Advanced

  • Scaffold modification : Substituents like pyridinylmethyl groups enhance receptor affinity. For example, 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine showed potent P2X7 antagonism in calcium flux assays .
  • In vitro validation : HEK293 cells expressing human P2X7 receptors are used to measure antagonist potency via ATP-induced IL-1β release inhibition .

What are common impurities during synthesis, and how are they identified?

Q. Basic

  • Byproducts : Unreacted starting materials (e.g., dichlorophenyl intermediates) or regioisomers.
  • Detection : LC-MS and TLC monitor reaction progress, while 1^1H NMR identifies regioisomeric impurities via distinct aromatic proton splitting patterns .

How can contradictions in biological activity data between studies be resolved?

Q. Advanced

  • Standardization : Use common assay protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out tautomeric or polymorphic discrepancies .
  • Meta-analysis : Compare data across studies, accounting for variables like cell lines, solvent effects, or purity thresholds .

What role does crystallography play in studying molecular interactions of this compound?

Advanced
X-ray crystallography reveals intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and packing motifs (e.g., herringbone arrangements) that stabilize the crystal lattice. These insights guide the design of derivatives with improved solubility or stability . For example, planar triazole rings facilitate π-stacking, which can enhance DNA intercalation .

How can reaction conditions be optimized for regioselectivity in triazole synthesis?

Q. Advanced

  • Directing groups : Electron-withdrawing substituents (e.g., -Cl) on the phenyl ring direct nucleophilic attack to specific triazole positions .
  • Catalytic systems : Copper(I) catalysts promote "click" reactions with high regioselectivity for 1,4-disubstituted triazoles .
  • Solvent effects : Non-polar solvents favor kinetic control, reducing undesired tautomer formation .

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